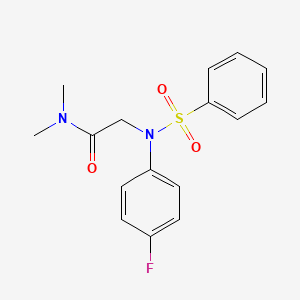
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用机制
The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of the enzyme, protein kinase C, which is involved in cell signaling and proliferation. Additionally, this compound has been shown to inhibit the activity of the enzyme, cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. Additionally, this compound has been shown to have neuroprotective effects, protect against oxidative stress, and inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various biological processes. Additionally, this compound has been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is its potential use as a cancer treatment, particularly in combination with other cancer therapies. Additionally, this compound may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and drug delivery systems.
合成方法
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl chloride to form the intermediate compound, 2-(4-bromo-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-pyridinemethanol to form the final product, this compound.
科学研究应用
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of certain cancer cells and may have potential as a cancer treatment. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. Additionally, this compound has been studied for its potential use as a drug delivery system.
属性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-6-14(7-12(2)16(11)17)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBYKWOAROEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)

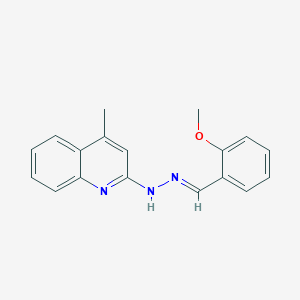
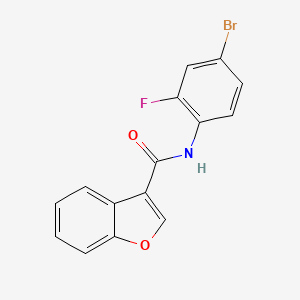
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
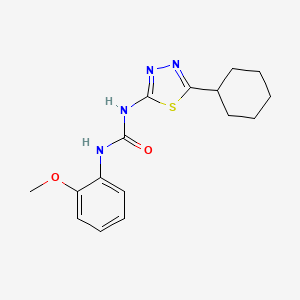
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
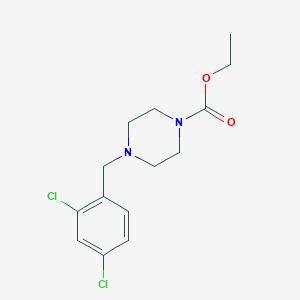
![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
